
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CNMNPC, is a compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits various biochemical and physiological effects. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for further development. However, one of the limitations of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for research on 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One of the potential directions is to further investigate its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. Furthermore, studies are needed to investigate the potential of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide as an anti-inflammatory agent in vivo. Finally, future studies should focus on improving the solubility and bioavailability of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide to enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, and ethyl cyanoacetate in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with 4-chloro-3-nitrophenyl isocyanate to obtain 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research. One of the significant areas of research is its potential as an anticancer agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-29-17-8-6-15(7-9-17)22-20(26)18-13-24(11-3-10-21)23-19(18)14-4-2-5-16(12-14)25(27)28/h2,4-9,12-13H,3,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYIAPNOLILBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


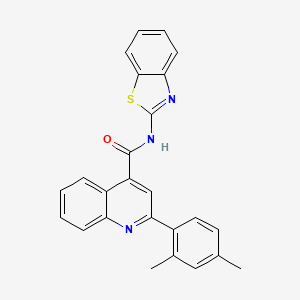
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)
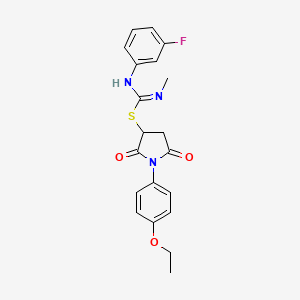
![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)
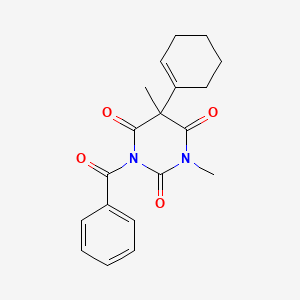

![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
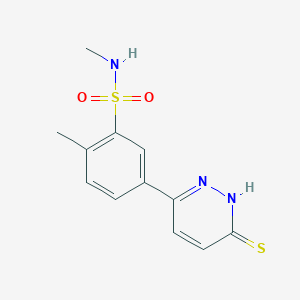
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)
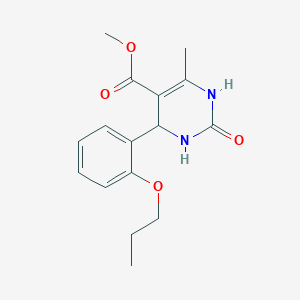
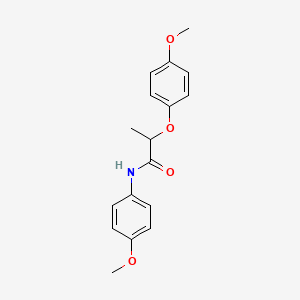
![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)